molecular formula C12H18BNO5S B1458622 (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid CAS No. 1704067-46-8

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid

Cat. No. B1458622
CAS RN: 1704067-46-8
M. Wt: 299.16 g/mol
InChI Key: DPWCNHDAUCGNNQ-UHFFFAOYSA-N
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Description

“(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO5S and a molecular weight of 299.15 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with dimethyl and morpholinosulfonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 299.15 g/mol . Other specific properties such as melting point, boiling point, and density are not provided in the search results .

Future Directions

The future directions for the use of this compound would depend on the specific research or industrial context in which it is used. As it is a boronic acid, it could potentially be used in various types of coupling reactions, which are widely used in organic synthesis .

Mechanism of Action

Target of Action

The primary target of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid plays a crucial role in these processes, contributing to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties can impact its bioavailability in the Suzuki–Miyaura cross-coupling reaction.

Result of Action

The result of the action of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid is the formation of new carbon-carbon bonds . This is a crucial step in the Suzuki–Miyaura cross-coupling reaction, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The reaction conditions are exceptionally mild and functional group tolerant, which can impact the efficacy and stability of the compound .

properties

IUPAC Name

(3,5-dimethyl-4-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5S/c1-9-7-11(13(15)16)8-10(2)12(9)20(17,18)14-3-5-19-6-4-14/h7-8,15-16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCNHDAUCGNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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